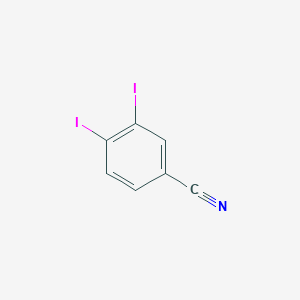![molecular formula C16H12F3NO5S2 B14800441 3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)
3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KW-7158 is a tricyclic compound with a non-cholinergic mechanism of action, primarily investigated for the treatment of urinary urgency, frequent urination, and urinary incontinence associated with bladder overactivity . This compound is known for its unique ability to regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons .
Preparation Methods
The synthetic routes and reaction conditions for KW-7158 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving tricyclic structures and specific functional groups . Industrial production methods likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
KW-7158 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
KW-7158 has several scientific research applications, including:
Chemistry: Used as a model compound to study tricyclic structures and their reactivity.
Biology: Investigated for its effects on neuron excitability and firing properties.
Medicine: Primarily researched for the treatment of overactive bladder conditions.
Mechanism of Action
The therapeutic effects of KW-7158 in overactive bladder are due to the activation of A-type potassium channels, which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons . KW-7158 acts uniquely on the peripheral sensory nerves to control bladder activities by shortening the action potential duration in these neurons . Additionally, KW-7158 binds to and inhibits equilibrative nucleoside transporter-1, further contributing to its therapeutic effects .
Comparison with Similar Compounds
KW-7158 is unique compared to other compounds used for overactive bladder treatment due to its non-cholinergic mechanism of action and its ability to specifically target peripheral sensory nerves . Similar compounds include:
Nitrobenzylthioinosine: An equilibrative nucleoside transporter-1 inhibitor.
Dipyridamole: Another equilibrative nucleoside transporter-1 inhibitor.
Draflazine: Also an equilibrative nucleoside transporter-1 inhibitor.
These compounds share some similarities with KW-7158 in terms of their molecular targets but differ in their overall structure and specific applications.
Properties
Molecular Formula |
C16H12F3NO5S2 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide |
InChI |
InChI=1S/C16H12F3NO5S2/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22) |
InChI Key |
NAFSYPCVPLWHFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


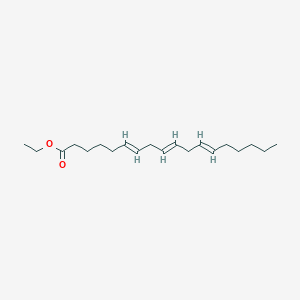
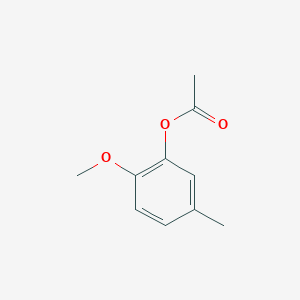
![4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
![tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
![N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide](/img/structure/B14800387.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14800399.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
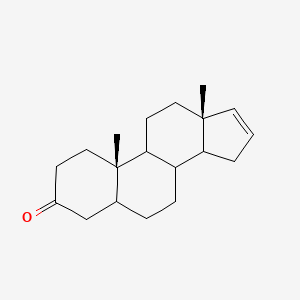
![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
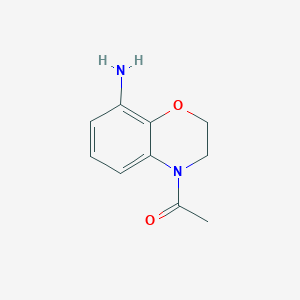
![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
